N-[(6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]prop-2-enamide
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Overview
Description
N-[(6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]prop-2-enamide is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]prop-2-enamide typically involves multicomponent reactions. One common method includes the condensation of 2-aminobenzothiazole with phenylacetaldehyde under acidic conditions, followed by the addition of acryloyl chloride to form the final product . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[(6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]prop-2-enamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[(6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]prop-2-enamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[(6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity . Additionally, it may interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N,3-diphenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-imine: Similar structure but different functional groups, leading to distinct chemical and biological properties.
1,3-Dimethyl-2-oxohexahydropyrimidine: Shares some structural similarities but differs in its core ring system and functional groups.
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Similar tetrahydro structure but with different substituents and biological activities.
Uniqueness
N-[(6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]prop-2-enamide is unique due to its specific combination of a benzothiazole ring with a phenyl group and a propenamide moiety. This unique structure contributes to its distinct chemical reactivity and diverse biological activities .
Properties
IUPAC Name |
N-[(6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-2-16(20)18-11-17-19-14-9-8-13(10-15(14)21-17)12-6-4-3-5-7-12/h2-7,13H,1,8-11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCWOAMFXIGSCTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=NC2=C(S1)CC(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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